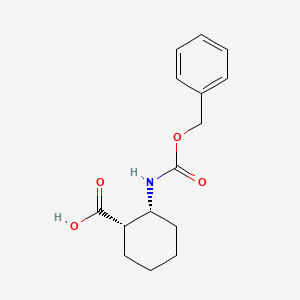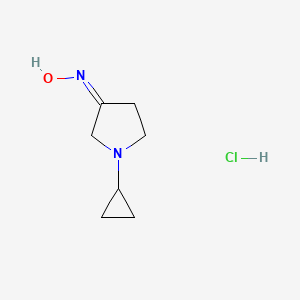
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride typically involves the reaction of cyclopropylamine with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving hydroxylamine derivatives. It could also be a tool for investigating metabolic pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Hydroxylamine derivatives are often investigated for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxyphthalimide
- N-hydroxybenzotriazole
- Cyclopropylamine derivatives
Uniqueness
Compared to similar compounds, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride may offer unique reactivity due to the presence of the cyclopropyl group and the hydroxylamine moiety. These structural features could impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13ClN2O |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6-; |
Clé InChI |
VLYPYWOPZNEENM-PHZXCRFESA-N |
SMILES isomérique |
C1CC1N2CC/C(=N/O)/C2.Cl |
SMILES canonique |
C1CC1N2CCC(=NO)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)


![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

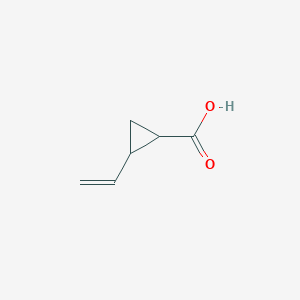
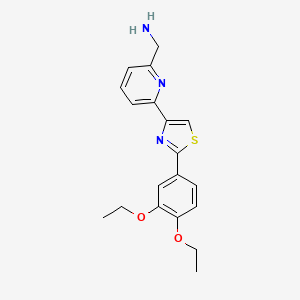

![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)
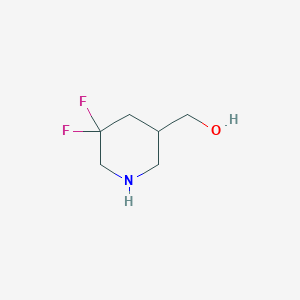
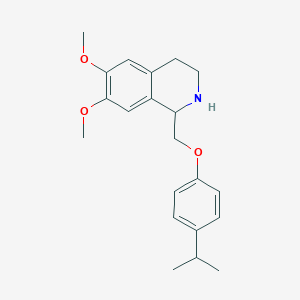
![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)
